5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile

Organic Synthesis Process Chemistry Methodology

Procure 5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile as a versatile core scaffold for antiviral (picornavirus) and antibacterial (E. faecalis) drug discovery. Its unique 5-amino, 3-phenyl, and 4-cyano combination provides a nucleophilic handle and essential pharmacophore, critical for potent analog development. This combination is not replicated by analogs like 5-methyl-3-phenylisoxazole-4-carbonitrile. Ideal for focused library synthesis and analytical method validation.

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
CAS No. 14246-77-6
Cat. No. B1282735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile
CAS14246-77-6
Molecular FormulaC10H7N3O
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=C2C#N)N
InChIInChI=1S/C10H7N3O/c11-6-8-9(13-14-10(8)12)7-4-2-1-3-5-7/h1-5H,12H2
InChIKeyBQNWRJWQLYUVKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile (CAS 14246-77-6): A Distinctive Isoxazole-4-carbonitrile Scaffold for Targeted Synthesis and Biological Evaluation


5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile (CAS 14246-77-6) is a heterocyclic organic compound characterized by an isoxazole core substituted with an amino group at the 5-position, a phenyl ring at the 3-position, and a cyano group at the 4-position. Its molecular formula is C₁₀H₇N₃O with a molecular weight of 185.18 g/mol . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, frequently utilized for the preparation of biologically active molecules, including potential pharmaceuticals and crop protection agents [1]. The combination of an electron-donating amino group, an electron-withdrawing nitrile, and a hydrophobic phenyl ring creates a unique electronic and steric environment that can be exploited for selective molecular interactions and downstream derivatization [2].

Why 5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile Cannot Be Replaced by Generic Analogs in Isoxazole-Based Projects


Within the isoxazole-4-carbonitrile chemical space, seemingly minor structural modifications—such as the removal of the amino group, methylation at the 5-position, or replacement of the isoxazole oxygen with sulfur—can profoundly alter both the synthetic utility and biological profile of the compound. For instance, 5-methyl-3-phenylisoxazole-4-carbonitrile (CAS 24400-67-7) lacks the nucleophilic amino handle, rendering it unsuitable for the same class of condensation or coupling reactions that exploit the 5-amino group of the target compound [1]. Similarly, 5-amino-3-phenylisoxazole (CAS 4369-55-5) is devoid of the 4-cyano group, which not only eliminates a key electron-withdrawing substituent that modulates the isoxazole ring's reactivity but also removes a critical pharmacophoric element associated with antiviral and antimicrobial activities observed in related 4-carbonitrile series . Furthermore, the isothiazole analog 3-methylthio-5-phenyl-4-isothiazolecarbonitrile, while displaying potent antiviral activity, represents a distinct heterocyclic core with different pharmacokinetic and synthetic accessibility profiles, precluding its direct substitution in synthetic routes designed for the isoxazole scaffold [2]. These structural divergences underscore that the specific combination of 5-amino, 3-phenyl, and 4-cyano substituents on an isoxazole ring in CAS 14246-77-6 confers a unique set of properties that cannot be replicated by readily available analogs.

Quantitative Differentiation of 5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile (CAS 14246-77-6): A Comparative Evidence Guide for Scientific Selection


Synthetic Yield and Purity of CAS 14246-77-6: Benchmarking Against Class-Leading Isoxazole Syntheses

The synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile via the reaction of malononitrile with N-hydroxybenzimidoyl chloride, using sodium ethoxide in ethanol, consistently yields the target compound with an isolated yield of 65.2% and a melting point of 146-148 °C . This yield compares favorably to multi-step syntheses of structurally related 5-amino-isoxazole-4-carbonitriles, which often achieve yields in the 40-60% range when employing similar cyclocondensation strategies [1]. The well-defined and reproducible synthetic procedure, coupled with the compound's characteristic spectroscopic signature (1H NMR: δ 8.58 (s, 2H), 7.93-7.63 (m, 2H), 7.67-7.13 (m, 3H); 13C NMR: δ 174.22, 161.58, 131.38, 129.64, 127.68, 127.26, 114.14, 63.64 ppm), ensures reliable procurement of a high-purity building block for further derivatization .

Organic Synthesis Process Chemistry Methodology

Cytotoxicity Profile of 5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile in HeLa Cells: A Direct Comparison to 5-Amino-3-phenylisoxazole

In a direct in vitro cytotoxicity assay using the MTT method, 5-amino-3-phenyl-1,2-oxazole-4-carbonitrile was tested against human HeLa cells at a concentration of 100 µM after 48 hours of exposure [1]. The resulting cytotoxicity data provides a quantifiable baseline for this scaffold. For comparison, the closely related analog 5-amino-3-phenylisoxazole (lacking the 4-cyano group) has been reported to exhibit no significant cytotoxicity at similar concentrations in some cell lines, while certain derivatives display IC₅₀ values in the low micromolar range (e.g., <3 µM for specific diaryl isoxazoles) [2]. This comparison suggests that the 4-cyano substituent in the target compound modulates its cytotoxic potential, offering a distinct biological profile that may be advantageous or disadvantageous depending on the intended application (e.g., as an inactive control, a scaffold for anticancer agents, or a building block for non-toxic probes).

Cancer Research Cytotoxicity Cell Biology

Antimicrobial Activity of 5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile Against Gram-Positive Bacteria: Quantitative Zone of Inhibition Data

In a standardized in vitro antimicrobial disk diffusion assay, 5-amino-3-phenyl-1,2-oxazole-4-carbonitrile produced a zone of inhibition measuring 7-8 mm against the Gram-positive bacterium Enterococcus faecalis (ATCC 11700) . This activity, while modest, is comparable to that observed for other unadorned isoxazole-4-carbonitrile scaffolds, which typically exhibit zones of inhibition in the range of 0-11 mm against various Gram-positive and Gram-negative strains, with activities generally falling into the 'moderate inhibitory' (0.9-1.1 cm) or 'strong inhibitory' (1.1-1.3 cm) categories based on established classification schemes [1]. The presence of antimicrobial activity in the parent scaffold is significant because it provides a validated starting point for further optimization through substituent variation, as demonstrated by the improved activities of 5-amino-isoxazole-4-carbonitrile derivatives bearing additional aryl or heteroaryl groups [2].

Antimicrobial Microbiology Drug Discovery

Structural Foundation for Antiviral Activity: Positioning 5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile Within the Picornavirus-Inhibiting Chemical Space

The 4-isoxazolecarbonitrile core, particularly when substituted at the 3- and 5-positions, has been identified as a privileged scaffold for inhibiting picornaviruses, including poliovirus, rhinovirus, and coxsackievirus [1]. For instance, the patent literature explicitly claims that 3-substituted-5-aryl-4-isoxazolecarbonitriles exhibit antiviral activity against Polio 1, Echo 9, Coxsackie B1, Measles, and Rhinovirus strains (HRV2, HRV9, HRV14, HRV15, HRV29, HRV70, HRV86, HRV89, HRV1B) [1]. Within this chemical space, 5-amino-3-phenyl-1,2-oxazole-4-carbonitrile possesses the exact core substitution pattern (3-phenyl, 4-cyano, 5-amino) required for this activity. A closely related heterocyclic analog, 3-methylthio-5-phenyl-4-isothiazolecarbonitrile (IS-2), has demonstrated potent anti-poliovirus activity with a high selectivity index, inhibiting an early event in viral replication [2]. While direct comparative antiviral data for CAS 14246-77-6 is not available, its structural congruence with this active series provides a strong, class-level inference of its potential as an antiviral lead scaffold, differentiating it from non-cyano-containing isoxazoles which lack this specific pharmacophoric element.

Antiviral Virology Medicinal Chemistry

Physicochemical and Spectroscopic Characterization of 5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile: A Reference Standard for Quality Control

Comprehensive spectroscopic characterization data is available for 5-amino-3-phenyl-1,2-oxazole-4-carbonitrile, providing a definitive reference standard for identity and purity verification upon procurement. The compound's melting point is 146-148°C . Its 1H NMR spectrum (500 MHz, DMSO-d₆) shows a characteristic singlet at δ 8.58 ppm for the 5-amino protons, multiplet signals for the phenyl protons between 7.93-7.63 and 7.67-7.13 ppm. The 13C NMR spectrum (126 MHz, DMSO-d₆) exhibits signals at δ 174.22, 161.58, 131.38, 129.64, 127.68, 127.26, 114.14, and 63.64 ppm . High-resolution mass spectrometry (HRMS) confirms the molecular ion [M + H]⁺ at m/z 186.0659 (calculated 186.0667) . Furthermore, X-ray crystallography has been used to characterize the title compound for the first time, with updated 1H NMR, 13C NMR, and IR spectroscopic data reported [1]. This level of characterization, including a definitive crystal structure, is not uniformly available for all isoxazole analogs and provides a significant advantage for quality assurance in both research and industrial settings.

Analytical Chemistry Quality Control Spectroscopy

Comparative Reactivity and Derivatization Potential: The 5-Amino Group as a Unique Handle in 5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile

The presence of the 5-amino group on the isoxazole ring in CAS 14246-77-6 provides a unique synthetic handle that is absent in analogs such as 5-methyl-3-phenylisoxazole-4-carbonitrile (CAS 24400-67-7) or 3-methylthio-5-phenyl-4-isothiazolecarbonitrile [1]. This nucleophilic amino group can participate in a range of reactions including acylation, alkylation, condensation with carbonyl compounds, and diazotization, enabling the construction of diverse chemical libraries. For example, the target compound has been employed as a key intermediate in the synthesis of 7-cyano-6-phenyl-2-aryl-1H-imidazo[1,2-b]pyrazoles via cyclocondensation . In contrast, the 5-methyl analog lacks this reactive site, limiting its utility to electrophilic substitutions or transformations of the nitrile group. Furthermore, derivatives of 5-amino-3-phenylisoxazole, which lacks the 4-cyano group, have been explored as centrally acting muscle relaxants, with some showing activity comparable to tolperisone but with varying CNS depressant effects [2]. This demonstrates that the 5-amino group, in conjunction with other substituents, can be tailored to achieve specific biological outcomes, highlighting the target compound's versatility as a platform for further chemical diversification.

Synthetic Chemistry Medicinal Chemistry Derivatization

Optimal Application Scenarios for 5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile (CAS 14246-77-6) Based on Quantified Evidence


Medicinal Chemistry: Antiviral Lead Discovery for Picornavirus Infections

Procure 5-amino-3-phenyl-1,2-oxazole-4-carbonitrile as a core scaffold for designing and synthesizing novel antiviral agents targeting picornaviruses, including poliovirus, rhinovirus, and coxsackievirus. This application is supported by class-level inference from the patent literature, which explicitly identifies 3-substituted-5-aryl-4-isoxazolecarbonitriles as active against a broad panel of these viruses [1]. The presence of the 5-amino group provides a convenient site for introducing diverse substituents to optimize potency, selectivity, and pharmacokinetic properties, while the 4-cyano and 3-phenyl groups maintain the essential pharmacophore.

Synthetic Methodology and Library Production: A Versatile Building Block for Heterocyclic Synthesis

Utilize CAS 14246-77-6 as a starting material in synthetic methodology studies and for the production of focused compound libraries. The compound's well-defined synthesis with a 65.2% yield and full spectroscopic characterization ensures reliable and cost-effective procurement for large-scale derivatization . The nucleophilic 5-amino group allows for a wide range of chemical transformations, including acylation, alkylation, and condensation, making it an ideal platform for generating diverse collections of isoxazole-containing molecules for biological screening or materials science applications .

Antimicrobial Research: Development of Novel Antibacterial Agents

Employ 5-amino-3-phenyl-1,2-oxazole-4-carbonitrile as a validated starting point for the development of new antibacterial compounds. Its demonstrated antimicrobial activity against Enterococcus faecalis (zone of inhibition: 7-8 mm) provides a quantifiable baseline for structure-activity relationship studies . By systematically modifying the 5-amino group and exploring other substitution patterns, researchers can improve upon this moderate activity to create more potent and selective antibacterial agents, potentially addressing the growing threat of antibiotic resistance.

Quality Control and Analytical Method Development: A Reference Standard for Isoxazole Characterization

Acquire 5-amino-3-phenyl-1,2-oxazole-4-carbonitrile for use as a reference standard in analytical chemistry and quality control. The availability of comprehensive spectroscopic data (1H NMR, 13C NMR, HRMS, IR) and a definitive X-ray crystal structure makes this compound an ideal benchmark for validating analytical methods (e.g., HPLC, NMR, LC-MS) used to characterize and quantify isoxazole-containing compounds in research and industrial settings [2]. This ensures accurate identification, purity assessment, and batch-to-batch consistency.

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